![molecular formula C15H19NO B14281895 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol CAS No. 160428-34-2](/img/structure/B14281895.png)
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cycloocta[b]indole core with a hydroxyl group at the 2-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 5,6,7,8,9,10-hexahydro-5-methylcyclohept[indole] and tosyl azide in carbon tetrachloride solution yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various reduced derivatives of the indole ring.
Scientific Research Applications
5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and indole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole: Similar structure but lacks the hydroxyl and methyl groups.
5,6,7,8,9,10-Hexahydrobenzocyclooctene: Similar core structure but different functional groups.
®-(-)-4,4a,5,6,7,8-Hexahydro-4a-methyl-2(3H)-naphthalenone: Similar ring system but different substituents.
Uniqueness
The uniqueness of 5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
160428-34-2 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
5-methyl-6,7,8,9,10,11-hexahydrocycloocta[b]indol-2-ol |
InChI |
InChI=1S/C15H19NO/c1-16-14-7-5-3-2-4-6-12(14)13-10-11(17)8-9-15(13)16/h8-10,17H,2-7H2,1H3 |
InChI Key |
QCPWUOGDMGEFEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCCCC2)C3=C1C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


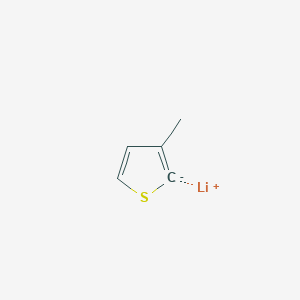
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
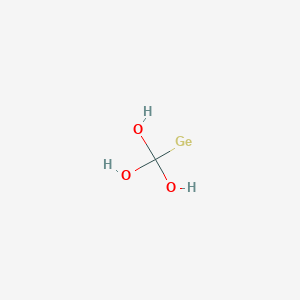


![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
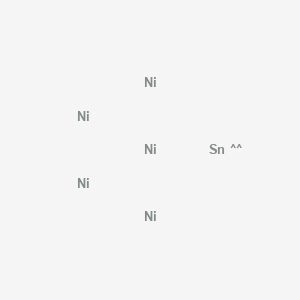
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
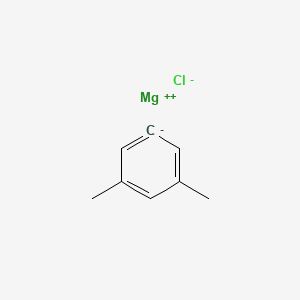
![N-{3-[Chloro(dimethyl)silyl]-2-methylpropyl}-N-methylprop-2-enamide](/img/structure/B14281853.png)
![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
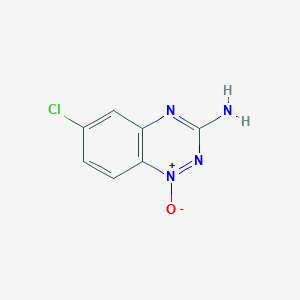
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)
